ETHYL N-[(1,3,4-THIADIAZOL-2-YLAMINO)CARBONYL]CARBAMATE
Overview
Description
ETHYL N-[(1,3,4-THIADIAZOL-2-YLAMINO)CARBONYL]CARBAMATE is a compound belonging to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the thiadiazole ring imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL N-[(1,3,4-THIADIAZOL-2-YLAMINO)CARBONYL]CARBAMATE typically involves the reaction of ethyl carbamate with 2-amino-1,3,4-thiadiazole under specific conditions. One common method includes the use of hydrazonoyl halides as starting materials, which react with potassium thiocyanate, thiosemicarbazide, or carbon disulfide to form the thiadiazole ring . The reaction is usually carried out in the presence of a base such as triethylamine in an ethanol solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
ETHYL N-[(1,3,4-THIADIAZOL-2-YLAMINO)CARBONYL]CARBAMATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thiol or thione derivative.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under mild conditions to prevent degradation of the thiadiazole ring .
Major Products
The major products formed from these reactions include various substituted thiadiazole derivatives, which can exhibit enhanced biological activities compared to the parent compound .
Scientific Research Applications
ETHYL N-[(1,3,4-THIADIAZOL-2-YLAMINO)CARBONYL]CARBAMATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.
Medicine: Investigated for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ETHYL N-[(1,3,4-THIADIAZOL-2-YLAMINO)CARBONYL]CARBAMATE involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of microorganisms by interfering with their metabolic processes. In cancer cells, it may induce apoptosis by targeting specific signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities.
Oxadiazole derivatives: Contain a similar five-membered ring with oxygen and nitrogen atoms, showing comparable antimicrobial and anticancer properties.
Triazole derivatives: Another class of heterocyclic compounds with similar biological activities.
Uniqueness
ETHYL N-[(1,3,4-THIADIAZOL-2-YLAMINO)CARBONYL]CARBAMATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound in scientific research .
Properties
IUPAC Name |
ethyl N-(1,3,4-thiadiazol-2-ylcarbamoyl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O3S/c1-2-13-6(12)9-4(11)8-5-10-7-3-14-5/h3H,2H2,1H3,(H2,8,9,10,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POZFUMBXHNREDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)NC1=NN=CS1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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